molecular formula C16H16BrN3OS B5006823 4-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide

4-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5006823
M. Wt: 378.3 g/mol
InChI Key: DJHQHWFUKUELRM-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, a methoxyphenyl group, and a methylpyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the methoxyphenyl group is introduced.

    Incorporation of the Methylpyridinyl Group: This can be done through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the thiazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl group or electrophilic substitution at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the thiazole or pyridinyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine
  • 4-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride
  • 4-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrosulfate

Uniqueness

The uniqueness of 4-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous, such as in targeted drug delivery or as a catalyst in specific chemical reactions.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS.BrH/c1-11-7-8-17-15(9-11)19-16-18-14(10-21-16)12-3-5-13(20-2)6-4-12;/h3-10H,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQHWFUKUELRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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